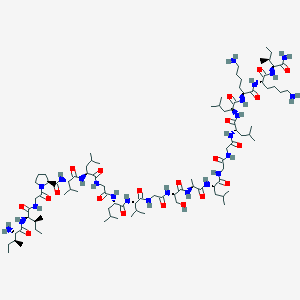
Bombinin H5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
蛙皮素 H5 是一种从火腹蟾蜍 (Bombina variegata) 皮肤中提取的抗菌肽 。它属于蛙皮素肽家族,该家族以其强大的抗菌特性而闻名。 蛙皮素 H5 因其广谱抗菌活性及其潜在的治疗应用而引起了极大的兴趣 .
准备方法
蛙皮素 H5 可以使用固相肽合成 (SPPS) 方法进行化学合成。 该方法涉及将氨基酸依次添加到固定在固体树脂上的生长肽链上 。蛙皮素 H5 的合成通常需要使用保护的氨基酸和偶联试剂,以确保肽的正确序列和结构。 合成完成后,将肽从树脂上裂解并使用高效液相色谱 (HPLC) 进行纯化 .
化学反应分析
蛙皮素 H5 会经历各种化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂包括过氧化氢等氧化剂和二硫苏糖醇等还原剂 。这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,蛙皮素 H5 的氧化会导致二硫键的形成,这可以增强肽的稳定性和活性 .
科学研究应用
作用机制
蛙皮素 H5 的作用机制涉及它与微生物细胞膜的相互作用。 蛙皮素 H5 是一种两亲性肽,这意味着它同时具有疏水区和亲水区 。 这使得它能够插入微生物细胞膜的脂质双层中,破坏其完整性并导致细胞裂解 。 肽的阳离子性质也使其能够与微生物细胞膜的带负电荷的成分相互作用,从而进一步增强其抗菌活性 .
相似化合物的比较
生物活性
Bombinin H5 is a member of the bombinin family of antimicrobial peptides (AMPs) derived from the skin secretions of the European fire-bellied toad, Bombina variegata. These peptides are characterized by their unique structures, which include both L- and D-amino acids, contributing to their biological activities, particularly antimicrobial and hemolytic properties. This article explores the biological activity of this compound, supported by various studies and data.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism of action is primarily through membrane disruption, which leads to cell lysis. Studies have demonstrated that this compound can effectively inhibit the growth of Staphylococcus aureus and other clinically relevant bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 80 μM | |
| Escherichia coli | 40 μM | |
| Pseudomonas aeruginosa | 100 μM |
Hemolytic Activity
In addition to its antimicrobial effects, this compound also exhibits hemolytic activity, which refers to its ability to lyse red blood cells. This property is significant as it indicates the peptide's potential cytotoxic effects, which are important considerations in therapeutic applications.
Table 2: Hemolytic Activity of this compound
The mechanism by which this compound exerts its antimicrobial effects involves several key steps:
- Membrane Interaction : The peptide interacts with bacterial membranes, leading to membrane permeabilization.
- Formation of Pores : this compound forms pores within the lipid bilayer, disrupting cellular integrity.
- Cytoplasmic Leakage : This pore formation results in the leakage of essential cellular components, ultimately leading to cell death.
Recent molecular dynamics simulations have illustrated that this compound adopts an α-helical conformation upon interaction with membranes, which is crucial for its activity .
Case Study 1: Antimicrobial Efficacy Against Biofilms
A study investigated the efficacy of this compound in preventing biofilm formation on various surfaces. The results indicated that this compound significantly inhibited biofilm development in Staphylococcus aureus cultures.
Table 3: Biofilm Inhibition by this compound
Case Study 2: Structural Analysis
Structural studies have shown that the presence of D-amino acids in this compound enhances its stability and resistance to proteolytic degradation, making it a promising candidate for therapeutic applications .
属性
分子式 |
C91H165N23O21 |
|---|---|
分子量 |
1917.4 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-1-[2-[[(2R,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C91H165N23O21/c1-22-54(18)72(94)88(132)113-76(56(20)24-3)90(134)100-45-71(120)114-35-29-32-66(114)87(131)111-74(53(16)17)91(135)109-61(37-48(6)7)80(124)98-43-69(118)103-63(39-50(10)11)85(129)110-73(52(14)15)89(133)99-44-70(119)104-65(46-115)86(130)101-57(21)78(122)107-60(36-47(4)5)79(123)97-41-67(116)96-42-68(117)102-62(38-49(8)9)83(127)108-64(40-51(12)13)84(128)106-58(30-25-27-33-92)81(125)105-59(31-26-28-34-93)82(126)112-75(77(95)121)55(19)23-2/h47-66,72-76,115H,22-46,92-94H2,1-21H3,(H2,95,121)(H,96,116)(H,97,123)(H,98,124)(H,99,133)(H,100,134)(H,101,130)(H,102,117)(H,103,118)(H,104,119)(H,105,125)(H,106,128)(H,107,122)(H,108,127)(H,109,135)(H,110,129)(H,111,131)(H,112,126)(H,113,132)/t54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,72-,73-,74-,75-,76+/m0/s1 |
InChI 键 |
SQFPIKBKAMXQLN-SZIZCEOVSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@H]([C@@H](C)CC)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)N |
规范 SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















